METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to create thiophene derivatives.
Cyclization Reactions: The thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through Michael-type addition/oxidation/cyclization is another method used to synthesize naphtho[2,1-b]thiophene derivatives.
Chemical Reactions Analysis
METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring
Scientific Research Applications
METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound exhibits various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its pharmacological effects .
Comparison with Similar Compounds
METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific pharmacological activities and applications.
Properties
IUPAC Name |
methyl 2-(4-phenylbutanoylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c1-28-24(27)22-21-18-12-6-5-11-17(18)14-15-19(21)29-23(22)25-20(26)13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12H,7,10,13-15H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRZVGZXMSYGAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.